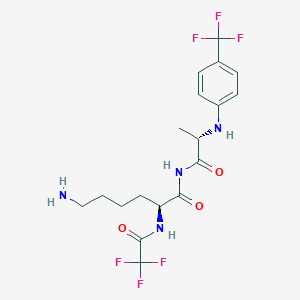
(3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, a hydroxypropyl group, and an acetamidobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate typically involves the esterification of 4-acetamidobenzoic acid with 3-chloro-2-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Hydrolysis Reactions: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-acetamidobenzoic acid and 3-chloro-2-hydroxypropyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Hydrolysis Reactions: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products such as 3-azido-2-hydroxypropyl 4-acetamidobenzoate or 3-thiocyanato-2-hydroxypropyl 4-acetamidobenzoate.
Oxidation Reactions: Products such as 3-chloro-2-oxopropyl 4-acetamidobenzoate.
Hydrolysis Reactions: Products include 4-acetamidobenzoic acid and 3-chloro-2-hydroxypropyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: (3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the activity of esterases and other related enzymes.
Medicine: The compound has potential applications in the development of pharmaceutical agents. Its structural features make it a candidate for drug design and discovery, particularly in the synthesis of prodrugs that can be activated in vivo.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other polymer-based products.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the active components, 4-acetamidobenzoic acid and 3-chloro-2-hydroxypropyl alcohol. These components can then interact with various biological pathways, potentially exerting therapeutic effects.
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Biological Pathways: The released components may participate in metabolic pathways, influencing cellular processes such as inflammation and signal transduction.
Comparación Con Compuestos Similares
(3-Chloro-2-hydroxypropyl) 4-aminobenzoate: Similar structure but with an amino group instead of an acetamido group.
(3-Chloro-2-hydroxypropyl) 4-methylbenzoate: Similar structure but with a methyl group instead of an acetamido group.
Uniqueness: (3-Chloro-2-hydroxypropyl) 4-acetamidobenzoate is unique due to the presence of both a chloro group and an acetamido group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
75645-15-7 |
|---|---|
Fórmula molecular |
C12H14ClNO4 |
Peso molecular |
271.69 g/mol |
Nombre IUPAC |
(3-chloro-2-hydroxypropyl) 4-acetamidobenzoate |
InChI |
InChI=1S/C12H14ClNO4/c1-8(15)14-10-4-2-9(3-5-10)12(17)18-7-11(16)6-13/h2-5,11,16H,6-7H2,1H3,(H,14,15) |
Clave InChI |
XOEKQGPIEBPNEV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC(CCl)O |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC(CCl)O |
Sinónimos |
alpha chlorohydrin-para-acetamidobenzoate alpha-chlorohydrin mono-4-acetamidobenzoate alpha-chlorohydrin-MAB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[O-Phosphonopyridoxyl]--amino-benzoic acid](/img/structure/B1201049.png)





![[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-6,11-dichloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1201057.png)





